molecular formula C18H21NO B1654713 (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone CAS No. 261964-49-2

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone

Cat. No.: B1654713
CAS No.: 261964-49-2
M. Wt: 267.4 g/mol
InChI Key: JDZSNGLSNCZMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is a diarylketone featuring a 4-aminophenyl group and a sterically hindered 2,3,4,5,6-pentamethylphenyl group connected via a ketone bridge. The amino group on the phenyl ring provides a site for hydrogen bonding, making the compound relevant in supramolecular or biological contexts.

Properties

IUPAC Name

(4-aminophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSNGLSNCZMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380223
Record name ZINC00159164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261964-49-2
Record name ZINC00159164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone typically involves the reaction of 4-aminobenzophenone with 2,3,4,5,6-pentamethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pentamethylphenyl group may influence the compound’s hydrophobicity and overall reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of key structural analogues:

Compound Key Substituents Synthetic Method Yield Key Properties/Applications References
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone 2,3,4,5,6-Pentamethylphenyl, 4-aminophenyl Mn-catalyzed coupling of sterically hindered ketones with diols 62% High steric hindrance; potential for catalysis (e.g., cycloalkane synthesis)
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-Methylpiperazine Reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine, followed by reduction Not reported Anti-prion, neuroprotective activities; used as intermediates in bioactive molecule synthesis
1-Adamantyl-(4-aminophenyl)methanone Adamantyl group Column chromatography purification after Friedel-Crafts acylation Not reported Forms stable supramolecular complexes with β-cyclodextrin; enhanced solubility in hydrophobic environments
(4-Aminophenyl)(pyridin-4-yl)methanone Pyridin-4-yl FeCl₂·4H₂O-catalyzed oxidation of 4-(pyridin-4-ylmethyl)aniline 55% Basic nitrogen atom enhances hydrogen bonding; potential in metal coordination chemistry
(4-Aminophenyl)(morpholin-4-yl)methanone Morpholine Pd-catalyzed coupling of 4-aminophenyl groups with morpholine derivatives 47% logP = -0.15; polar surface area = 45.6 Ų; likely high solubility in aqueous media
p-Aminobenzophenone Phenyl (no substituents) Classical acylation or reduction of nitro precursors Not reported Lower molecular weight (197.23); simpler structure used in photochemistry and polymer science

Key Observations

Steric Effects :

  • The pentamethylphenyl group in the target compound imposes steric hindrance, reducing reactivity in nucleophilic reactions but enhancing stability in catalytic applications (e.g., cycloalkane synthesis) .
  • In contrast, morpholine and pyridinyl substituents introduce less steric bulk but add electronic effects (e.g., basic nitrogen) that influence hydrogen bonding and solubility .

Synthetic Yields :

  • Yields vary significantly: Mn-catalyzed reactions for pentamethylphenyl derivatives achieved 62% efficiency , while FeCl₂-mediated syntheses for pyridinyl analogues yielded 55% . Lower yields (47%) in morpholine derivatives may reflect challenges in Pd-catalyzed cross-coupling .

Biological and Supramolecular Applications :

  • Piperazine and morpholine derivatives show promise in neuroprotective and anti-prion studies due to their hydrogen-bonding capabilities .
  • Adamantane-bearing analogues form stable inclusion complexes with β-cyclodextrin, suggesting utility in drug delivery systems .

Morpholine derivatives exhibit low logP (-0.15) and high polar surface area, favoring water solubility .

Biological Activity

(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone, also known as 4-pentamethylbenzoylaniline, is a compound with significant potential in various biological applications. Its structure includes an amine group and a ketone functional group, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 920317-75-5
  • Molecular Formula: C18H21NO
  • Molecular Weight: 281.37 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that aromatic amines can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action: The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • Case Study: A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated:

  • In Vitro Studies: The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL .
  • Mechanism of Action: The antimicrobial effects are thought to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that this compound may possess anti-inflammatory properties:

  • Experimental Evidence: In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Potential Applications: These findings suggest that this compound could be further explored for therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.